molecular formula C10H13FOS B14757891 (4-Ethoxy-5-fluoro-2-methylphenyl)(methyl)sulfane

(4-Ethoxy-5-fluoro-2-methylphenyl)(methyl)sulfane

Katalognummer: B14757891
Molekulargewicht: 200.27 g/mol
InChI-Schlüssel: JPFPJZOZEXRHRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Ethoxy-5-fluoro-2-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H13FOS and a molecular weight of 200.27 g/mol . This compound is characterized by the presence of an ethoxy group, a fluoro group, a methyl group, and a sulfane group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of (4-Ethoxy-5-fluoro-2-methylphenyl)(methyl)sulfane typically involves the reaction of 4-ethoxy-5-fluoro-2-methylphenol with a suitable methylating agent in the presence of a sulfur source. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as dimethyl sulfoxide or acetonitrile . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Analyse Chemischer Reaktionen

(4-Ethoxy-5-fluoro-2-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(4-Ethoxy-5-fluoro-2-methylphenyl)(methyl)sulfane has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-Ethoxy-5-fluoro-2-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, resulting in changes in cellular processes such as signal transduction, metabolism, and gene expression .

Vergleich Mit ähnlichen Verbindungen

(4-Ethoxy-5-fluoro-2-methylphenyl)(methyl)sulfane can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C10H13FOS

Molekulargewicht

200.27 g/mol

IUPAC-Name

1-ethoxy-2-fluoro-5-methyl-4-methylsulfanylbenzene

InChI

InChI=1S/C10H13FOS/c1-4-12-9-5-7(2)10(13-3)6-8(9)11/h5-6H,4H2,1-3H3

InChI-Schlüssel

JPFPJZOZEXRHRK-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C(=C1)C)SC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.